molecular formula C26H28N2O5 B4245782 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID

5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID

Cat. No.: B4245782
M. Wt: 448.5 g/mol
InChI Key: MMQBGEKJHAZQSD-UHFFFAOYSA-N
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Description

5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzoic acid core. The introduction of the benzyloxy and methoxy groups is achieved through electrophilic aromatic substitution reactions. The amino group is introduced via nucleophilic substitution, and the morpholinyl group is added through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution and alkyl halides for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions and receptor binding due to their structural similarity to biologically active molecules.

Medicine

In medicine, this compound and its derivatives could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the amino and morpholinyl groups can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: Similar in structure but lacks the benzyloxy and morpholinyl groups.

    Benzoic acid, 3-amino-, 2-methylbutyl ester: Contains an ester group instead of the morpholinyl group.

Uniqueness

The uniqueness of 5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-31-24-9-5-8-20(25(24)33-18-19-6-3-2-4-7-19)17-27-21-10-11-23(22(16-21)26(29)30)28-12-14-32-15-13-28/h2-11,16,27H,12-15,17-18H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQBGEKJHAZQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 3
5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 5
5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 6
5-({[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID

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